Ethyl (R)-4-amino-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-4-amino-3-hydroxybutanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ester functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (3R)-4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the stereoselective reduction of a β,δ-diketo ester using a diketoreductase enzyme. This method offers high stereoselectivity and efficiency . Another method involves the use of a strain of Lactobacillus brevis to convert a β,δ-diketo ester to the desired product with high enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of ethyl (3R)-4-amino-3-hydroxybutanoate often involves biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of engineered microorganisms or isolated enzymes allows for the efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3R)-4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (3R)-4-amino-3-hydroxybutanoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including statins and other bioactive molecules.
Wirkmechanismus
The mechanism of action of ethyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (3S)-4-amino-3-hydroxybutanoate: A stereoisomer with different biological activity.
Methyl (3R)-4-amino-3-hydroxybutanoate: A similar compound with a different ester group.
Ethyl (3R)-4-amino-3-hydroxyhexanoate: A homolog with a longer carbon chain.
Uniqueness
Ethyl (3R)-4-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development .
Eigenschaften
Molekularformel |
C6H13NO3 |
---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
ethyl (3R)-4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
HPMBWEVQPZMKJM-RXMQYKEDSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](CN)O |
Kanonische SMILES |
CCOC(=O)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.